1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCDNDUTGFYJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341468 |

Source

|

| Record name | 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

427882-96-0 |

Source

|

| Record name | 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid using a multi-spectroscopic approach. Intended for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is on predicting spectral features, designing robust experimental protocols, and interpreting the resulting data in concert to build an unambiguous structural confirmation. This guide serves as a self-validating system, grounding its methodologies in established principles and authoritative references.

Introduction: The Molecule and the Rationale

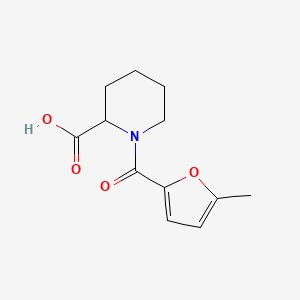

This compound is a molecule of interest in medicinal chemistry, combining three key structural motifs: a substituted furan ring, a piperidine scaffold, and a carboxylic acid. The furan ring is a common heterocycle in pharmaceuticals, while the piperidine ring is a prevalent scaffold in numerous bioactive compounds[1]. The N-acyl amino acid linkage introduces specific conformational and chemical properties.

Accurate and comprehensive characterization is paramount for any novel chemical entity. It ensures purity, confirms identity, and forms the basis for understanding its chemical behavior. This guide details the synergistic use of MS, IR, and NMR to create a complete spectroscopic fingerprint of the title compound.

Caption: Molecular Structure of the Target Compound.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry serves two primary functions in this analysis: the unambiguous determination of the molecular weight and the corroboration of the structure through characteristic fragmentation patterns.

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is the chosen method due to its "soft" nature, which is ideal for preserving the molecular ion of a moderately polar molecule like this one. We will operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the information obtained. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the elemental composition from the exact mass, providing a high degree of confidence in the molecular formula (C₁₂H₁₅NO₄).

Predicted Fragmentation Pathways

The fragmentation of the molecule is predictable and provides a roadmap for structural confirmation. The amide bond is often the most labile linkage under CID (Collision-Induced Dissociation) conditions.

-

Primary Fragmentation: The most likely cleavage is the N-CO bond, which is a typical fragmentation pattern for N-acyl amides[2]. This would result in two primary fragments: the 5-methyl-furan-2-carbonyl acylium ion and the protonated piperidine-2-carboxylic acid.

-

Secondary Fragmentations: Further fragmentation can occur from the piperidine ring via α-cleavage adjacent to the nitrogen or loss of the carboxyl group (as CO₂ or H₂O + CO)[1][3].

Caption: Predicted MS/MS Fragmentation Workflow.

Data Summary: Expected Ions

| Ion Description | Formula | Ion Type | Calculated m/z (Monoisotopic) |

| Molecular Ion | C₁₂H₁₅NO₄ | [M+H]⁺ | 226.1025 |

| Molecular Ion | C₁₂H₁₅NO₄ | [M-H]⁻ | 224.0872 |

| 5-Methylfuroyl fragment | C₆H₅O₂ | [Fragment]⁺ | 110.0341 |

| Piperidine-2-carboxylic acid | C₆H₁₀NO₂ | [Fragment]⁺ | 130.0817 |

| Loss of COOH | C₁₁H₁₄NO₂ | [M-COOH]⁺ | 180.1025 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Mode):

-

Capillary Voltage: 3.5-4.5 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150 °C

-

Desolvation Gas (N₂): 600-800 L/hr

-

Desolvation Temperature: 350-450 °C

-

-

Data Acquisition: Acquire full scan spectra from m/z 50-500. Select the [M+H]⁺ ion for MS/MS fragmentation analysis with a collision energy ramp (e.g., 10-30 eV) to observe fragment ions.

Infrared Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is expected to be a composite of the characteristic absorptions for a carboxylic acid, a tertiary amide, and a substituted furan. The carbonyl (C=O) group provides a particularly intense and diagnostic peak[4].

Predicted IR Absorptions

The presence of multiple carbonyls and hydrogen bonding will influence the spectrum. The carboxylic acid O-H stretch is expected to be a very broad band, a hallmark of the hydrogen-bonded dimer form commonly found in the solid state[5][6].

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, may obscure C-H stretches |

| Alkyl C-H | C-H stretch | 2850-2960 | Sharp, superimposed on the broad O-H |

| Amide Carbonyl | C=O stretch | 1630-1660 | Strong, sharp. Lowered by amide resonance |

| Carboxylic Acid Carbonyl | C=O stretch | 1700-1725 | Strong, sharp (dimer) |

| Furan Ring | C=C stretch | ~1580, ~1500 | Medium to strong |

| Furan Ring | C-O-C stretch | ~1050-1250 | Strong |

Causality Note: The amide carbonyl (Amide I band) appears at a lower frequency than a typical ketone due to the resonance donation from the nitrogen lone pair, which lengthens and weakens the C=O bond[7].

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: No special preparation is needed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact using the pressure arm.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform ATR correction and baseline correction using the spectrometer software.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of this analysis, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity between the molecular fragments. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Expertise & Causality: Experimental Choices

-

Solvent Selection: DMSO-d₆ is the preferred solvent over CDCl₃. It will reliably allow for the observation of the exchangeable carboxylic acid proton (COOH) and any potential amide N-H proton (though this molecule has a tertiary amide). Furthermore, its polarity helps prevent aggregation that can broaden signals.

-

Conformational Isomers: The molecule contains a tertiary amide bond. Rotation around this C-N bond is slow on the NMR timescale, which can lead to the observation of two distinct sets of signals (rotamers) for the piperidine ring protons and carbons adjacent to the nitrogen. This phenomenon is well-documented for N-acyl proline derivatives and should be anticipated here. For simplicity, the following analysis assumes a single dominant rotamer.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the aromatic/furan region, the piperidine ring region, and the aliphatic methyl region.

-

Furan Protons (H3, H4): These will appear as two doublets in the aromatic region. The proton adjacent to the oxygen (H3) will be coupled to the proton next to the methyl group (H4).

-

Piperidine Protons (H2-H6): This will be a complex region. The H2 proton (at the α-position) will be a multiplet, likely a doublet of doublets, shifted downfield due to the adjacent nitrogen and carboxyl group. The remaining methylene protons (H3, H4, H5, H6) will form a series of complex, overlapping multiplets between ~1.5 and 3.5 ppm.

-

Methyl Protons: A sharp singlet for the furan-CH₃ group.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which will disappear upon a D₂O shake experiment.

Predicted ¹³C NMR Spectrum

A total of 12 distinct carbon signals are expected.

-

Carbonyl Carbons: Two signals in the low-field region (160-175 ppm) for the amide and carboxylic acid carbonyls.

-

Furan Carbons: Four signals in the aromatic region (~110-160 ppm). The carbon bearing the oxygen (C5) and the carbonyl (C2) will be the most downfield.

-

Piperidine Carbons: Five signals in the aliphatic region. The α-carbon (C2) will be the most downfield (~55-65 ppm) due to the influence of the nitrogen and carboxyl group.

-

Methyl Carbon: One signal in the high-field region (~14 ppm).

2D NMR: Assembling the Puzzle

2D NMR is not optional; it is essential for definitive assignment.

-

COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. It will be crucial for tracing the connectivity within the piperidine ring (H2 -> H3 -> H4 -> H5 -> H6) and confirming the coupling between the furan protons (H3-H4).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) ¹H-¹³C correlations and will be used to connect the molecular fragments.

Caption: Key Expected HMBC Correlations for Structural Assembly.

Summary Table: Predicted NMR Assignments

| Atom Number(s) | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Furan Ring | |||

| C2' | - | ~147 | H3', H4' |

| C3' | ~7.0-7.2 (d) | ~118 | C2', C5', Amide C=O |

| C4' | ~6.2-6.4 (d) | ~110 | C2', C5', CH₃ |

| C5' | - | ~158 | H4', CH₃ |

| CH₃ | ~2.4 (s) | ~14 | C4', C5' |

| Amide | |||

| C=O | - | ~165 | H3', Pip-H2, Pip-H6 |

| Piperidine Ring | |||

| C2 | ~5.2 (dd) | ~58 | C3, C6, Amide C=O, Acid C=O |

| C3 | ~1.6-1.8 (m) | ~25 | C2, C4, C5 |

| C4 | ~1.5-1.7 (m) | ~24 | C3, C5 |

| C5 | ~1.8-2.0 (m) | ~29 | C4, C6 |

| C6 | ~3.0-3.5 (m) | ~45 | C2, C5, Amide C=O |

| Carboxylic Acid | |||

| COOH | >10 (br s) | ~173 | Pip-H2, Pip-H3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse sequence. Spectral width ~16 ppm, 32 scans.

-

¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). Spectral width ~240 ppm, 1024 scans or more.

-

COSY: Use a standard gradient-selected cosygpqf sequence. Acquire 256 increments in F1.

-

HSQC: Use a standard gradient-selected hsqcedetgpsp sequence (phase-edited to distinguish CH/CH₃ from CH₂).

-

HMBC: Use a standard gradient-selected hmbcgplpndqf sequence. Optimize the long-range coupling delay (D6) for a J-coupling of 8 Hz.

-

Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform baseline correction and referencing (residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion: An Integrated Approach to Confidence

No single spectroscopic technique is sufficient to fully characterize this compound. A robust and trustworthy structural elucidation relies on the integration of all three methods. The analytical workflow is a self-validating loop:

-

MS provides the molecular formula and key fragments.

-

IR confirms the presence of the expected functional groups.

-

NMR , particularly through 2D correlation experiments, pieces the fragments together, provides stereochemical information, and confirms the precise atomic connectivity.

The data predicted and the protocols described in this guide provide a rigorous blueprint for any researcher tasked with the analysis of this molecule or structurally similar compounds, ensuring a high degree of confidence in the final structural assignment.

References

- ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.

- Supporting Information. (n.d.).

- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Huber, C. P., et al. (1990). Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography. Journal of the American Chemical Society.

- DTIC. (n.d.).

- BenchChem. (n.d.).

- PubMed Central (PMC). (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.

- National Institutes of Health (NIH). (n.d.).

- University of Calgary. (n.d.). IR: carboxylic acids.

- ResearchGate. (n.d.). List of the proton chemical shifts (ppm)

- Arkat USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- National Institutes of Health (NIH). (2018).

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

Introduction: The Furan-Piperidine Amide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Novel Furan-Piperidine Amide Compounds

The furan-piperidine amide motif has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic targets. Piperidines are among the most significant synthetic fragments in drug design, present in a multitude of pharmaceuticals.[1] The furan ring, a five-membered aromatic heterocycle, serves as a versatile bioisostere for other aromatic systems like phenyl rings, offering a unique balance of hydrophobic and polar characteristics that can enhance drug-receptor interactions and improve metabolic stability.[2] The strategic combination of the rigid, aromatic furan, the flexible, saturated piperidine, and a linking amide group creates a molecular framework with tunable three-dimensional geometry and physicochemical properties.

Understanding and optimizing these properties is not merely an academic exercise; it is a critical determinant of a drug candidate's success.[3] Properties such as lipophilicity, solubility, ionization state, and metabolic stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its bioavailability, efficacy, and safety.[3][4][5] This guide provides drug development professionals with a comprehensive overview of the key physicochemical properties of furan-piperidine amide compounds, detailing both the foundational theory and the practical experimental and computational methodologies required for their assessment.

Lipophilicity: Mastering Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a compound's ability to traverse biological membranes, its binding affinity for protein targets, and its potential for off-target toxicity. The most common measure of lipophilicity is the partition coefficient (LogP) or, more relevantly for ionizable molecules, the distribution coefficient (LogD).

-

LogP : The logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] It measures the lipophilicity of the neutral species only.

-

LogD : The logarithm of the ratio of a compound's concentration in a non-polar/aqueous solvent system at a specific pH. For ionizable compounds like furan-piperidine amides (which contain a basic piperidine nitrogen), LogD is the more physiologically relevant parameter as it accounts for both the neutral and ionized forms of the molecule at a given pH, such as that of blood plasma (pH 7.4).

An optimal LogP/LogD value, typically between 1 and 3, is often sought to ensure a balance between membrane permeability and aqueous solubility for good absorption.[7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the gold-standard technique for determining partition coefficients due to its direct measurement of the compound's distribution at thermodynamic equilibrium.[6][7][8]

Causality Behind the Protocol: This method's trustworthiness stems from its direct measurement under equilibrium conditions. Pre-saturating the octanol and aqueous phases is a critical step to prevent volume changes during the experiment, ensuring that the measured concentrations reflect the true partitioning of the solute. The choice of pH 7.4 phosphate-buffered saline (PBS) mimics physiological conditions, making the resulting LogD value directly relevant to predicting in vivo behavior.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a sufficient quantity of n-octanol and pH 7.4 PBS. Vigorously mix equal volumes of the two solvents in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of the furan-piperidine amide test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.

-

Compound Addition: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid saturation in either phase but high enough for accurate quantification.

-

Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 30 minutes to ensure a clean separation of the two phases.

-

Sampling & Analysis: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][9]

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Computational Prediction of Lipophilicity

A variety of computational models can predict LogP values from a molecule's structure. These are invaluable in early discovery for screening large virtual libraries.[10] Methods range from fragment-based approaches (like cLogP), which sum the contributions of molecular fragments, to atom-based methods (like XLOGP).[10] Numerous software platforms, such as ACD/Labs Percepta and SwissADME, provide robust LogP and LogD predictions.[11][12]

Data Presentation: Lipophilicity of Furan-Piperidine Amide Analogs

(Data is illustrative for a hypothetical series of compounds)

| Compound ID | R-Group on Piperidine Nitrogen | Experimental LogD₇.₄ | Predicted cLogP |

| FPA-001 | -CH₃ | 2.15 | 2.08 |

| FPA-002 | -CH₂CH₃ | 2.58 | 2.49 |

| FPA-003 | -CH(CH₃)₂ | 2.91 | 2.85 |

| FPA-004 | -Cyclopropyl | 2.45 | 2.33 |

Visualization: Workflow for LogD Determination

Caption: Workflow for experimental LogD determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer. For orally administered drugs, adequate solubility is a prerequisite for absorption from the gastrointestinal tract.[4] Poor solubility is a leading cause of failure for drug candidates in development.[13]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput measurement often used for initial screening.[14][15]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a saturated solution. It is a lower-throughput but more definitive measurement.[13][14][15]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol remains the "gold standard" for its reliability in determining true thermodynamic solubility.[8][13]

Causality Behind the Protocol: The core principle is to create a saturated solution where the dissolved compound is in equilibrium with its solid, undissolved form. Adding an excess of the solid compound ensures this equilibrium is reached. The extended incubation period allows time for any less stable, more soluble polymorphs to convert to the most stable, least soluble form, providing a true measure of the drug's minimum solubility under the tested conditions.

Step-by-Step Methodology:

-

Medium Preparation: Prepare the desired aqueous buffer (e.g., pH 7.4 PBS).

-

Compound Addition: Add an excess amount of the solid furan-piperidine amide compound to a known volume of the buffer in a glass vial. The excess should be clearly visible.

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. To remove undissolved solids, filter the sample through a low-binding 0.45 µm filter or centrifuge at high speed and sample the supernatant.

-

Quantification: Dilute the clear filtrate or supernatant and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).[15]

-

Result Expression: The solubility is reported in units such as µg/mL or µM.

Data Presentation: Thermodynamic Solubility Profile

(Data is illustrative for a hypothetical series of compounds)

| Compound ID | R-Group on Furan Ring | Thermodynamic Solubility at pH 7.4 (µg/mL) |

| FPA-001 | -H | 75 |

| FPA-005 | -Cl | 22 |

| FPA-006 | -OCH₃ | 98 |

| FPA-007 | -NO₂ | 15 |

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[16] For the furan-piperidine amide scaffold, the most relevant pKa is that of the piperidine nitrogen, which acts as a base. This pKa value dictates the compound's charge state across the physiological pH range of the GI tract (pH 1-8). The ionization state profoundly influences solubility, permeability, and target engagement. Knowing a drug's pKa is essential for predicting its ADMET profile.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Causality Behind the Protocol: This method directly measures the buffering capacity of the ionizable group. As an acid (e.g., HCl) is added to the basic piperidine nitrogen, the pH changes. The point of maximum buffering (the flattest part of the titration curve before the equivalence point) corresponds to the pH where the concentrations of the protonated (ionized) and neutral forms are equal, which, by definition, is the pKa.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve the furan-piperidine amide compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if needed for solubility).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using an automated titrator or a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, often calculated using the first or second derivative of the curve.

Computational Prediction of pKa

Numerous computational tools can predict pKa values with reasonable accuracy.[17][18][19] These tools often use algorithms based on linear free-energy relationships, quantum mechanical calculations, or machine learning models trained on large datasets of experimental pKa values.[19][20] Software like ACD/pKa DB and ChemAxon's pKa predictor are widely used in the industry.[17]

Visualization: Interdependence of Physicochemical Properties

Caption: The interplay between key physicochemical properties and oral bioavailability.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[21] A compound that is metabolized too quickly will have a short in vivo half-life and poor oral bioavailability, requiring frequent or high doses.[4] Assessing metabolic stability early helps prioritize compounds with favorable pharmacokinetic profiles.[22][23]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This is the most common high-throughput assay for assessing Phase I metabolic stability.[23][24] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[22]

Causality Behind the Protocol: This assay provides a reliable in vitro system to model hepatic clearance. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP enzyme activity.[22] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the drug.[13][24] Quenching the reaction with a cold organic solvent abruptly stops all enzymatic activity, ensuring that each time point accurately reflects the extent of metabolism at that moment.

Step-by-Step Methodology:

-

Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a solution of the NADPH cofactor in buffer.

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine a buffer (e.g., potassium phosphate, pH 7.4), the liver microsomes, and the furan-piperidine amide test compound (typically at a final concentration of 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube/well containing a cold "stop solution" (e.g., acetonitrile or methanol with an internal standard).

-

Protein Precipitation: Vortex and centrifuge the quenched samples to pellet the precipitated microsomal proteins.

-

Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following formulas:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

Data Presentation: Comparative Metabolic Stability

(Data is illustrative for a hypothetical series of compounds)

| Compound ID | Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| FPA-001 | Unsubstituted | 45 | 30.8 |

| FPA-008 | Fluorine on Furan | 75 | 18.5 |

| FPA-009 | Methyl on Piperidine | 28 | 49.5 |

Visualization: Workflow for Microsomal Stability Assay

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Conclusion

The successful advancement of a novel furan-piperidine amide compound from a preliminary hit to a clinical candidate is fundamentally dependent on the careful characterization and optimization of its physicochemical properties. A deep understanding of lipophilicity, solubility, ionization, and metabolic stability allows for a more rational approach to drug design. The experimental and computational methodologies detailed in this guide provide a robust framework for researchers to generate the critical data needed to make informed decisions, identify structure-property relationships, and ultimately design molecules with a higher probability of in vivo success. By integrating these principles early and consistently throughout the drug discovery process, development teams can more efficiently navigate the complex path to creating safe and effective medicines.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan . Nuvisan. [Link]

-

Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery - Longdom Publishing . Longdom Publishing. [Link]

-

Drug dissolution: significance of physicochemical properties and physiological conditions - PubMed . PubMed. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace . SciSpace. [Link]

-

ADMET Predictions - Computational Chemistry Glossary - Deep Origin . Deep Origin. [Link]

-

How do you predict ADMET properties of drug candidates? - Aurlide . Aurlide. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable . Fiveable. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate . ResearchGate. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article) . PharmaTutor. [Link]

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic . Oxford Academic. [Link]

-

Metabolic Stability Assay Services - BioIVT . BioIVT. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ . PeerJ. [Link]

-

Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs . ACD/Labs. [Link]

-

Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles . Oriental Journal of Chemistry. [Link]

-

pKa prediction from ab initio calculations - Research Outreach . Research Outreach. [Link]

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling - ACS Publications . ACS Publications. [Link]

-

Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods | Request PDF - ResearchGate . ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Lund University. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . PharmaTutor. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium . Optibrium. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments . Springer Nature. [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH . National Institutes of Health. [Link]

-

Hands-on synthesis of furanamides and evaluation of their antimicrobial activity | Request PDF - ResearchGate . ResearchGate. [Link]

-

Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed . PubMed. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System . Agilent. [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed . PubMed. [Link]

-

LogP—Making Sense of the Value - ACD/Labs . ACD/Labs. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry . Oriental Journal of Chemistry. [Link]

-

(PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ResearchGate . ResearchGate. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF - ResearchGate . ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central . National Institutes of Health. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. fiveable.me [fiveable.me]

- 4. Drug dissolution: significance of physicochemical properties and physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 11. academic.oup.com [academic.oup.com]

- 12. acdlabs.com [acdlabs.com]

- 13. scispace.com [scispace.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 17. peerj.com [peerj.com]

- 18. researchgate.net [researchgate.net]

- 19. optibrium.com [optibrium.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. longdom.org [longdom.org]

- 22. bioivt.com [bioivt.com]

- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 24. nuvisan.com [nuvisan.com]

A Technical Guide to the Initial Biological Screening of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (MFP-2C)

Executive Summary: The discovery of novel therapeutic agents requires a systematic and scientifically rigorous screening process. This guide outlines a comprehensive strategy for the initial biological evaluation of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid, a novel chemical entity we will refer to as MFP-2C. The compound's structure, featuring a furan-2-carboxamide moiety and a piperidine-2-carboxylic acid scaffold, suggests potential for a range of biological activities, as these motifs are present in numerous bioactive molecules.[1][2] This document provides a phased screening cascade, beginning with broad assessments of cytotoxicity and antimicrobial activity, progressing to quantitative evaluations of potency and metabolic stability, and culminating in a discussion of target-based mechanistic studies. The protocols herein are designed to be self-validating, providing researchers with a robust framework to efficiently characterize the compound's biological profile and determine its potential for further development.

Rationale and Strategic Framework

Structural Analysis of MFP-2C

The logical starting point for any screening campaign is a thorough analysis of the molecule's structure to generate testable hypotheses. MFP-2C is comprised of two key pharmacophores:

-

5-Methyl-furan-2-carbonyl moiety: Furan rings are privileged structures in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including significant antimicrobial and anticancer properties.[3][4][5] The carboxamide linkage is a common feature in enzyme inhibitors and receptor ligands.

-

Piperidine-2-carboxylic acid scaffold: This cyclic amino acid derivative is a versatile building block in drug design. Piperidine derivatives are known to act as inhibitors of various biological targets, including cell adhesion molecules.[2]

The combination of these motifs in MFP-2C warrants a broad initial screening approach to explore potential cytotoxicity, antimicrobial effects, and other activities.

A Phased Approach to Biological Screening

To maximize efficiency and conserve resources, a tiered or phased screening strategy is essential. This approach prioritizes broad, cost-effective assays in the initial phase to quickly identify any prominent biological activity or liability, such as general toxicity.[6][7] Promising results then trigger progression to more complex, resource-intensive assays designed to quantify activity and explore mechanisms of action. This logical flow ensures that decision-making is data-driven at every stage.

Phase 1: Foundational Viability and Activity Screening

The objective of Phase 1 is to broadly assess the biological impact of MFP-2C, focusing on general toxicity and potential antimicrobial action.

General Cytotoxicity Assessment

Principle: Before assessing any specific therapeutic activity, it is crucial to determine the compound's inherent toxicity to mammalian cells.[8][9] A highly cytotoxic compound may not be a viable drug candidate, unless intended for an oncology application. The Lactate Dehydrogenase (LDH) release assay is a reliable method for measuring cytotoxicity by quantifying plasma membrane damage.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[8]

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity or HepG2 for potential liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X stock solution of MFP-2C in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls: Include wells for:

-

Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve MFP-2C.

-

Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

-

Negative Control: Untreated cells.

-

-

Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

Assay Execution:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kit).

-

Add 50 µL of the reaction mixture to each well of the new plate.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

-

Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader. Subtract the 680 nm value (background) from the 490 nm value.

Data Interpretation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle Control LDH activity) / (Maximum LDH Release - Vehicle Control LDH activity)] * 100

The 50% cytotoxic concentration (CC₅₀) is determined by plotting % cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for MFP-2C

| Concentration (µM) | % Cytotoxicity (Mean ± SD) |

|---|---|

| 0.1 | 1.5 ± 0.8 |

| 1 | 3.2 ± 1.1 |

| 10 | 8.9 ± 2.5 |

| 50 | 48.7 ± 4.1 |

| 100 | 95.2 ± 3.7 |

| Calculated CC₅₀ | 51.3 µM |

Broad-Spectrum Antimicrobial Screening

Principle: The furan nucleus is a well-known antimicrobial pharmacophore. Therefore, an initial screen against a panel of pathogenic microbes is a logical step.[11] The agar well diffusion method is a cost-effective and straightforward qualitative assay to detect antimicrobial activity.[12][13] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[11]

Experimental Protocol: Agar Well Diffusion Assay

-

Microbial Culture Preparation: Prepare standardized inoculums (0.5 McFarland standard) of test organisms, such as:

-

Gram-positive: Staphylococcus aureus

-

Gram-negative: Escherichia coli

-

Fungus: Candida albicans

-

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile cotton swab.[14]

-

Well Creation: Aseptically punch wells (6-8 mm diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of MFP-2C solution (at a high concentration, e.g., 1 mg/mL) into each well.

-

Controls:

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: The solvent used to dissolve MFP-2C (e.g., DMSO).

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Data Acquisition: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Interpretation: The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the zone is proportional to the compound's activity and its diffusion characteristics. A larger zone of inhibition suggests greater potency.[15]

Table 2: Example Antimicrobial Screening Data for MFP-2C (1 mg/mL)

| Test Organism | Zone of Inhibition (mm) | Positive Control (mm) | Negative Control (mm) |

|---|---|---|---|

| S. aureus | 18 | 25 | 0 |

| E. coli | 0 | 22 | 0 |

| C. albicans | 12 | 19 | 0 |

Phase 2: Quantitative Assessment and Early ADME Profiling

If MFP-2C demonstrates low cytotoxicity and promising antimicrobial activity in Phase 1, it graduates to Phase 2 for quantitative analysis.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12] This assay provides a precise measure of the compound's potency.

Experimental Protocol: Broth Microdilution Assay

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of a 2X starting concentration of MFP-2C to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of MFP-2C at which there is no visible turbidity (growth). An indicator dye like resazurin can also be used for a colorimetric readout.

Data Interpretation: The MIC value provides a quantitative measure of potency that can be used to compare MFP-2C with standard antibiotics and guide structure-activity relationship (SAR) studies.

Table 3: Example MIC Data for MFP-2C

| Test Organism | MIC (µg/mL) |

|---|---|

| S. aureus | 16 |

| C. albicans | 64 |

In Vitro Metabolic Stability Assessment

Principle: Early assessment of a compound's metabolic stability is critical, as rapid metabolism by the liver can lead to poor bioavailability and short duration of action in vivo.[16][17] An in vitro assay using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes, can provide an estimate of a compound's intrinsic clearance.[18][19] The rate of disappearance of the parent compound over time is measured.[19]

Experimental Protocol: Human Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of MFP-2C (e.g., 1 mM in DMSO).

-

Thaw human liver microsomes on ice. Dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Prepare a NADPH regenerating solution (cofactor necessary for CYP activity).

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.

-

Initiate the reaction by adding MFP-2C to a final concentration of 1 µM and the NADPH solution.

-

-

Time Points and Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Data Acquisition: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of MFP-2C at each time point.

Data Interpretation: Plot the natural logarithm of the percentage of MFP-2C remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Half-life (t½): Calculated as 0.693 / k

-

Intrinsic Clearance (Cl_int): Calculated as (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg protein / g liver) * (g liver / kg body weight)

Table 4: Example Metabolic Stability Data for MFP-2C

| Parameter | Value | Interpretation |

|---|---|---|

| Half-life (t½) | 45 min | Moderate Stability |

| Intrinsic Clearance (Cl_int) | 34 µL/min/mg | Moderate Clearance |

Phase 3: Target-Based Mechanistic Investigation (Hypothetical)

Should MFP-2C show compelling activity and a favorable early ADME profile, investigations into its mechanism of action are warranted. This often involves target-based assays.

Principle of Competitive Binding Assays

If computational modeling or structural similarity suggests a potential protein target (e.g., a bacterial enzyme or a human receptor), a competitive binding assay can be used to determine if MFP-2C binds to this target and to quantify its binding affinity.[20][21] This assay measures the ability of the unlabeled test compound (MFP-2C) to compete with a labeled ligand (e.g., radiolabeled or fluorescent) for binding to the target receptor.[22][23]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. coleparmer.com [coleparmer.com]

- 7. longdom.org [longdom.org]

- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. opentrons.com [opentrons.com]

- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. microchemlab.com [microchemlab.com]

- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. bioivt.com [bioivt.com]

- 20. Receptor-Ligand Binding Assays [labome.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Furan-Piperidine Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The furan-piperidine scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile backbone for the design of novel therapeutic agents. Its unique combination of a five-membered aromatic furan ring and a six-membered saturated piperidine ring bestows favorable physicochemical properties, enabling these derivatives to interact with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of furan-piperidine derivatives, delving into the underlying mechanisms of action and providing detailed experimental methodologies for their investigation and validation.

Part 1: The Therapeutic Landscape of Furan-Piperidine Derivatives

Furan-piperidine derivatives have demonstrated significant potential across multiple therapeutic areas, primarily driven by their ability to modulate critical cellular pathways implicated in disease pathogenesis. This guide will focus on three key areas where these compounds show exceptional promise: oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The cytotoxic and antiproliferative effects of furan-piperidine derivatives against various cancer cell lines are well-documented.[1][2] Their anticancer activity stems from the ability to interfere with multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

1.1.1. Validated Anticancer Targets

-

Receptor Tyrosine Kinases (RTKs): Several furan-piperidine derivatives have been shown to inhibit the activity of key RTKs that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Furan-piperidine compounds have been identified as potential EGFR inhibitors.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. Furan- and furopyrimidine-based derivatives have demonstrated potent VEGFR-2 inhibitory activity.[4][5]

-

-

Methionine Aminopeptidase 2 (MetAP2): This enzyme is crucial for the post-translational modification of proteins and is implicated in angiogenesis. Furan-pyridinone derivatives have been identified as potential inhibitors of MetAP2.[3][6]

-

Tubulin Polymerization: Microtubules are essential for cell division, making them an attractive target for cancer therapy. Certain furan-based derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

1.1.2. Emerging Anticancer Mechanisms

-

Induction of Apoptosis: A primary mechanism by which furan-piperidine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[7] This is often achieved through the intrinsic mitochondrial pathway, involving the activation of caspase cascades.[8][9]

-

Modulation of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. Novel furopyrimidine derivatives have been shown to act as dual inhibitors of PI3K and Akt.[10][11]

-

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Piperine, a piperidine-containing natural product, has been shown to modulate this pathway in cancer cells.[12][13]

-

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FP-1 | MCF-7 (Breast) | 4.06 | |

| FP-2 | MCF-7 (Breast) | 2.96 | |

| FP-Chalcone-1 | A549 (Lung) | 27.7 (µg/mL) | |

| FP-Chalcone-1 | HepG2 (Liver) | 26.6 (µg/mL) | |

| Furopyridone-1 | KYSE70 (Esophageal) | 0.655 (µg/mL) | |

| Furopyridone-2 | KYSE150 (Esophageal) | 0.655 (µg/mL) |

Neurodegenerative Disorders: Targeting Cholinergic Deficits and Neuroinflammation

The piperidine moiety is a common feature in many centrally acting drugs, and its incorporation into the furan-piperidine scaffold has led to the discovery of compounds with potential for treating neurodegenerative diseases like Alzheimer's disease.[14][15][16]

1.2.1. Key Target in Neurodegeneration

-

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[17] Numerous piperidine and furan-piperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.[18][19][20]

1.2.2. Neuroprotective Mechanisms

Beyond direct enzyme inhibition, furan-piperidine derivatives may exert neuroprotective effects through:

-

Modulation of Inflammatory Pathways: Neuroinflammation is a critical factor in the progression of neurodegenerative disorders. Furan derivatives have been shown to modulate inflammatory pathways, potentially reducing neuronal damage.[14][15]

-

Antioxidant Properties: Oxidative stress is another key contributor to neuronal cell death. The antioxidant properties of furan-containing compounds may help protect neurons from oxidative damage.[14][15]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The furan-piperidine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[1][21] The precise molecular targets are still under investigation, but the mechanism is believed to involve the selective inhibition of microbial growth and the modification of essential enzymes.[22]

Part 2: Experimental Protocols for Target Validation and Compound Characterization

This section provides detailed, step-by-step methodologies for key experiments to validate the therapeutic targets of furan-piperidine derivatives and characterize their activity.

Enzyme Inhibition Assays

The causality behind selecting a specific enzyme inhibition assay lies in its ability to directly measure the interaction between the compound and its purified target, providing a quantitative measure of potency (e.g., IC50). This is a critical first step in establishing a direct mechanism of action.

2.1.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method for screening AChE inhibitors.[4][17][22]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE (from electric eel) in Assay Buffer.

-

Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

-

Test Compound: Prepare a stock solution in DMSO and serial dilutions in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of Assay Buffer to all wells.

-

Add 25 µL of the test compound dilutions to the respective wells.

-

Add 25 µL of AChE solution to all wells except the blank.

-

Add 50 µL of DTNB solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[22]

-

Calculate the rate of reaction (ΔAbs/min).

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2.1.2. Receptor Tyrosine Kinase (RTK) Inhibition Assays (EGFR & VEGFR-2)

Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Luminescent or fluorescent-based assays are common for high-throughput screening.[14][15][16][23][24][25]

General Protocol (Luminescent Kinase Assay):

-

Reagent Preparation:

-

Kinase Buffer: Typically contains Tris-HCl, MgCl2, and DTT.

-

Kinase: Recombinant human EGFR or VEGFR-2.

-

Substrate: A specific peptide substrate for the kinase.

-

ATP: Adenosine triphosphate.

-

Test Compound: Serial dilutions in an appropriate solvent.

-

Detection Reagent: A reagent that produces a luminescent signal proportional to the amount of ADP produced (e.g., Kinase-Glo®).

-

-

Assay Procedure (384-well plate format):

-

Add the test compound and kinase to the wells and pre-incubate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP formed by adding the detection reagent.

-

Incubate to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Cell-Based Assays for Mechanism of Action

Cell-based assays are crucial for understanding how a compound affects cellular processes in a more physiologically relevant context. They serve as a self-validating system by confirming that the enzymatic inhibition observed in biochemical assays translates to the desired cellular outcome.

2.2.1. Western Blotting for Apoptosis Markers

This technique allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, confirming the induction of apoptosis and identifying the specific pathway involved.[19][20][26][27]

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells to an appropriate confluency.

-

Treat the cells with various concentrations of the furan-piperidine derivative for a specified time.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

2.2.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), which is essential for identifying compounds that induce cell cycle arrest.[1][3][21][28][29]

Protocol:

-

Cell Culture and Treatment:

-

Treat cells with the furan-piperidine derivative for the desired time.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and fix them in cold 70% ethanol to preserve their DNA content.

-

-

DNA Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to remove RNA).

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.

-

-

Data Analysis:

-

Generate a DNA content frequency histogram to visualize the cell cycle distribution.

-

Quantify the percentage of cells in each phase of the cell cycle.

-

Part 3: Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes targeted by furan-piperidine derivatives.

Signaling Pathway Diagrams (Graphviz DOT language)

Caption: Inhibition of the VEGFR-2 signaling pathway by furan-piperidine derivatives.

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of furan-piperidine derivatives.

References

-

The Rising Therapeutic Potential of Furan-Piperidine Derivatives: A Technical Guide. Benchchem. 30

-

The Rising Therapeutic Potential of Furan-Piperidine Derivatives: A Technical Guide. Benchchem. 30

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.

-

New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed.

-

Application Notes and Protocols for VEGFR-2 Inhibition Assay Using (E)-FeCp-oxindole. Benchchem.

-

Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. Benchchem.

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.

-

Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.

-

Cell cycle analysis. Wikipedia.

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.

-

EGFR (L858R) Kinase Assay. Promega Corporation.

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate.

-

Assaying cell cycle status using flow cytometry. PMC.

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC.

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

-

Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. ResearchGate.

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

-

EGFR Assays & Drug Discovery Services. Reaction Biology.

-

Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. ResearchGate.

-

Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. NIH.

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

-

Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. PNAS.

-

Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells. NIH.

-

MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state. NIH.

-

Original Article Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma.

-

The Rising Therapeutic Potential of Furan-Piperidine Derivatives: A Technical Guide. Benchchem.

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC.

-

Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate.

-

Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. NIH.

-

What are METAP2 inhibitors and how do they work? Patsnap Synapse.

-

Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC.

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.

-

Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. PubMed.

-

(PDF) Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. ResearchGate.

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. japsonline.com [japsonline.com]

- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. promega.com [promega.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. wp.uthscsa.edu [wp.uthscsa.edu]

- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico ADME Profiling of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Prepared by: Senior Application Scientist, Computational Pharmacology

Executive Summary